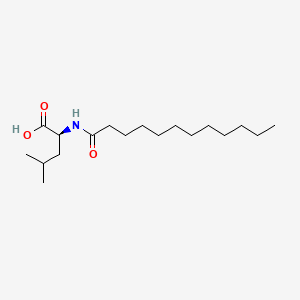
N-(1-Oxododecyl)-L-leucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-オキソドデシル)-L-ロイシンは、N-アシルアミノ酸のクラスに属する化合物です。これは、アミノ酸ロイシンの窒素原子にドデシル(12炭素)鎖が結合していることを特徴としています。この化合物は界面活性剤としての特性が知られており、さまざまな産業および科学的な用途で使用されています。
準備方法
合成経路と反応条件
N-(1-オキソドデシル)-L-ロイシンの合成は、通常、L-ロイシンをドデカノイルクロリドでアシル化することにより行われます。反応は、反応中に生成される塩化水素を中和するために、トリエチルアミンなどの塩基の存在下で行われます。反応条件には通常以下が含まれます。
- 溶媒: 無水ジクロロメタンまたはテトラヒドロフラン
- 温度: 室温から40°C
- 反応時間: 12〜24時間
工業生産方法
工業的な設定では、N-(1-オキソドデシル)-L-ロイシンの製造には、一貫した製品品質と収量を確保するために、連続フローリアクターが使用される場合があります。自動システムの使用により、反応パラメータを正確に制御でき、大規模な効率的な生産が可能になります。
化学反応の分析
反応の種類
N-(1-オキソドデシル)-L-ロイシンは、次のようなさまざまな化学反応を起こすことができます。
酸化: ドデシル鎖は酸化されてカルボン酸またはケトンを生成することができます。
還元: カルボニル基は還元されてアルコールを生成することができます。
置換: アミノ基は求核置換反応に関与することができます。
一般的な試薬と条件
酸化: 酸性条件下で過マンガン酸カリウム(KMnO₄)または三酸化クロム(CrO₃)。
還元: 水素化ホウ素ナトリウム(NaBH₄)または水素化リチウムアルミニウム(LiAlH₄)。
置換: 塩基の存在下でハロアルカンまたはアシルクロリド。
生成される主な生成物
酸化: ドデカノ酸またはドデカノン。
還元: ドデカノール。
置換: ロイシンのN-アルキルまたはN-アシル誘導体。
科学研究への応用
N-(1-オキソドデシル)-L-ロイシンは、科学研究において幅広い用途があります。
化学: ナノ粒子の合成やエマルジョンの安定化における界面活性剤として使用されます。
生物学: タンパク質-脂質相互作用や膜タンパク質の可溶化の研究に使用されます。
医学: 両親媒性のため、薬物送達システムにおける潜在的な用途が検討されています。
産業: 発泡性と洗浄特性のために、シャンプーやコンディショナーなどのパーソナルケア製品の配合に使用されます。
科学的研究の応用
Nutritional Supplementation
Muscle Growth and Recovery
N-(1-Oxododecyl)-L-leucine has been studied for its effects on muscle growth and recovery, particularly in populations such as athletes and elderly individuals. Research indicates that supplementation with leucine can enhance muscle protein synthesis, particularly when combined with resistance training. A study involving hemodialysis patients showed that leucine-enriched amino acid supplementation improved muscle mass and strength, suggesting its potential role in preventing sarcopenia (loss of muscle mass) in aging populations .
| Study | Population | Dosage | Findings |
|---|---|---|---|
| 1 | Hemodialysis patients | 6 g/day | Increased muscle mass and strength |
| 2 | Older adults | Varies | Enhanced recovery post-exercise |
Metabolic Health
Regulation of Metabolism
this compound has been implicated in the regulation of metabolic disorders. Studies have demonstrated that leucine supplementation can improve glucose tolerance and lipid metabolism, potentially offering therapeutic benefits for conditions such as obesity and type 2 diabetes. For instance, research on mice indicated that leucine supplementation led to improved metabolic markers and reduced fat mass .
| Study | Model | Dosage | Findings |
|---|---|---|---|
| 1 | Mice | Varies | Improved glucose tolerance and reduced fat mass |
| 2 | Rats | Varies | Enhanced lipid metabolism |
Biochemical Mechanisms
mTOR Pathway Activation
this compound activates the mechanistic target of rapamycin (mTOR) pathway, which is crucial for protein synthesis and cell growth. This activation plays a significant role in muscle hypertrophy and metabolic regulation. Research highlights the importance of leucine's role in stimulating mTORC1 signaling, which is essential for anabolic processes in muscle tissue .
Case Study: Leucine Supplementation in Aging Adults
A clinical trial investigated the effects of leucine supplementation on physical function in older adults. Participants received daily doses of leucine alongside resistance training. Results indicated significant improvements in muscle strength and physical performance metrics, supporting the compound's application as a nutritional intervention for aging populations.
Case Study: Leucine's Role in Obesity Management
In a study focusing on obese individuals, participants supplemented their diet with this compound over several weeks. The findings revealed a notable decrease in body fat percentage and improvements in insulin sensitivity, highlighting its potential as a therapeutic agent for obesity management.
作用機序
N-(1-オキソドデシル)-L-ロイシンの作用機序は、主にその界面活性剤としての特性に基づいています。この化合物は、水溶液の表面張力を低下させ、疎水性分子を可溶化することができます。この特性は、膜タンパク質の可溶化やミセルの形成に特に役立ちます。分子標的は、疎水性およびファンデルワールス力で相互作用する脂質二重層とタンパク質の疎水性領域です。
類似化合物の比較
類似化合物
N-ラウロイルサルコシン: ロイシンではなくサルコシンから誘導された、類似の構造を持つ別のN-アシルアミノ酸。
ラウロイルサルコシンナトリウム: パーソナルケア製品で一般的に使用される、N-ラウロイルサルコシンのナトリウム塩形態。
独自性
N-(1-オキソドデシル)-L-ロイシンは、長いドデシル鎖とアミノ酸ロイシンの特定の組み合わせによってユニークです。この組み合わせにより、タンパク質の精製や薬物送達などの専門的な用途に特に役立つ、増強された疎水性相互作用や特定のタンパク質結合能力などの独特の特性が得られます。
類似化合物との比較
Similar Compounds
N-lauroylsarcosine: Another N-acyl amino acid with a similar structure but derived from sarcosine instead of leucine.
Sodium lauroyl sarcosinate: The sodium salt form of N-lauroylsarcosine, commonly used in personal care products.
Uniqueness
N-(1-Oxododecyl)-L-leucine is unique due to its specific combination of a long dodecyl chain and the amino acid leucine. This combination imparts distinct properties, such as enhanced hydrophobic interactions and specific protein binding capabilities, making it particularly useful in specialized applications like protein purification and drug delivery.
生物活性
N-(1-Oxododecyl)-L-leucine is a compound derived from the amino acid L-leucine, which has gained attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a dodecyl chain attached to the amino acid L-leucine. The oxo group at the first position of the dodecyl chain contributes to its unique properties, influencing its solubility and interaction with biological membranes.
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Similar compounds have demonstrated efficacy against various bacterial strains, suggesting that this compound may also possess similar properties.
2. Effects on Protein Synthesis
L-leucine is known to play a crucial role in protein synthesis through the activation of the mTOR signaling pathway. This compound may similarly influence this pathway, promoting protein synthesis in muscle and other tissues. Studies have shown that leucine supplementation can enhance muscle protein synthesis, particularly in response to exercise .
The biological activity of this compound can be attributed to several mechanisms:
- mTOR Activation : Like L-leucine, this compound may activate mTORC1, which regulates cell growth and metabolism. This activation is essential for protein synthesis and cellular proliferation .
- Transport Mechanisms : The compound's structure may affect its uptake through specific transporters in cells, enhancing its bioavailability and efficacy .
Study on Antioxidant Effects
A study investigating the effects of an L-leucine-rich diet found that leucine can modulate antioxidant enzyme activities in the liver and kidneys. While this study did not focus specifically on this compound, it highlights the importance of leucine derivatives in influencing oxidative stress responses .
Pharmacokinetics and Bioavailability
Research into the pharmacokinetics of related compounds suggests that modifications like dodecylation can alter absorption rates and tissue distribution, potentially enhancing the therapeutic effects of L-leucine derivatives .
Data Tables
特性
CAS番号 |
14379-40-9 |
|---|---|
分子式 |
C18H35NO3 |
分子量 |
313.5 g/mol |
IUPAC名 |
(2S)-2-(dodecanoylamino)-4-methylpentanoic acid |
InChI |
InChI=1S/C18H35NO3/c1-4-5-6-7-8-9-10-11-12-13-17(20)19-16(18(21)22)14-15(2)3/h15-16H,4-14H2,1-3H3,(H,19,20)(H,21,22)/t16-/m0/s1 |
InChIキー |
CDOCNWRWMUMCLP-INIZCTEOSA-N |
異性体SMILES |
CCCCCCCCCCCC(=O)N[C@@H](CC(C)C)C(=O)O |
正規SMILES |
CCCCCCCCCCCC(=O)NC(CC(C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















